

GALA Peptide: A Technical Guide to Primary Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Garvicin KS, GakA

Cat. No.: B15580475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GALA peptide, a synthetic, pH-sensitive fusogenic peptide with significant applications in drug and gene delivery. We will delve into its primary sequence, structural properties, mechanism of action, and the key experimental protocols used for its characterization.

Introduction

The GALA peptide is a 30-amino acid synthetic peptide designed to mimic the fusogenic domains of viral proteins.^[1] Its defining characteristic is a pH-dependent conformational change that allows it to disrupt endosomal membranes, facilitating the release of therapeutic cargo into the cytoplasm. This property makes GALA a valuable tool for overcoming a critical barrier in the delivery of macromolecules such as siRNA and mRNA.^[2]

Primary Sequence and Physicochemical Properties

The canonical amino acid sequence of the GALA peptide is WEAALEALAEALAEHLAEALAEALAA.^{[2][3]} It is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif.^{[3][4]} The inclusion of glutamic acid residues is crucial for its pH sensitivity, while the leucine and alanine residues contribute to its hydrophobicity and helical propensity.^[1] A tryptophan residue is often included to serve as a spectroscopic probe.^{[3][4][5]}

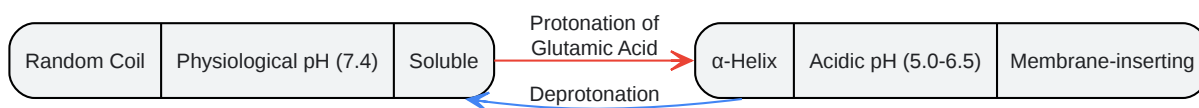
Property	Value	Reference
Amino Acid Sequence	WEAALAEALAEALAEHLAEAL AEALEALAA	[2][3]
Length	30 amino acids	[1][4][5]
Molecular Formula	C136H215N33O45	[3]
Molecular Weight	3032.40 g/mol	[6]

Structure and Conformational Change

GALA's function is intrinsically linked to its ability to undergo a significant structural transition in response to changes in pH.

- At Physiological pH (≈ 7.4): The glutamic acid residues are deprotonated and negatively charged. The resulting electrostatic repulsion prevents the formation of a stable secondary structure, causing the peptide to exist as a soluble random coil.[1][4][5]
- At Acidic pH (5.0-6.5): In the acidic environment of the late endosome, the glutamic acid residues become protonated. This neutralizes the negative charges, reducing electrostatic repulsion and allowing the peptide to fold into an amphipathic α -helix.[1][4][5] This α -helical conformation is essential for its membrane-disrupting activity.[7]

This pH-dependent conformational change can be visualized as follows:

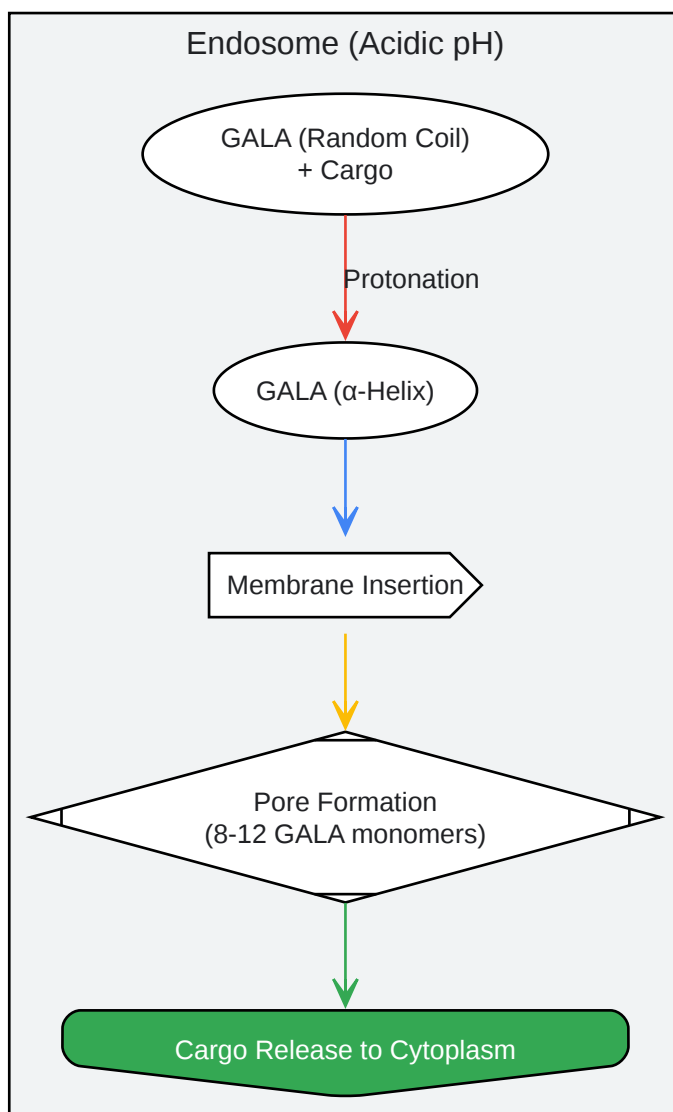


[Click to download full resolution via product page](#)

pH-dependent conformational change of the GALA peptide.

Mechanism of Action: Endosomal Escape

The primary role of the GALA peptide in drug delivery is to facilitate the escape of its cargo from the endosome. This process is a cascade of events triggered by the acidic environment of the endosome.



[Click to download full resolution via product page](#)

Mechanism of GALA-mediated endosomal escape.

It is proposed that approximately 8 to 12 GALA monomers assemble to form a transmembrane pore, which allows for the release of the endosomally trapped cargo into the cytoplasm.[2][4][5]

Experimental Protocols

Several key experiments are employed to characterize the structure and function of the GALA peptide.

Circular Dichroism (CD) Spectroscopy

This technique is used to verify the pH-dependent conformational change of GALA from a random coil to an α -helix.^{[7][8]}

Methodology:

- **Sample Preparation:** A stock solution of GALA peptide is prepared in sterile water or a low-molarity buffer. The concentration is determined by measuring the absorbance at 280 nm.
- **pH Conditions:** Two samples are prepared by diluting the stock solution to a final concentration of 20-50 μ M in two different buffers: one at pH 7.4 (e.g., 10 mM phosphate buffer) and another at pH 5.0 (e.g., 10 mM acetate buffer).^[7]
- **CD Measurement:** CD spectra are recorded for both samples.
- **Expected Outcome:** The spectrum at pH 7.4 will be characteristic of a random coil. The spectrum at pH 5.0 should exhibit the characteristic α -helical features with minima around 208 nm and 222 nm.^{[7][8]}

Calcein Leakage Assay

This assay measures the release of the fluorescent dye calcein from liposomes to quantify GALA-mediated membrane disruption.^[1]

Methodology:

- **Liposome Preparation:** Large unilamellar vesicles (LUVs) are prepared containing a self-quenching concentration of calcein.
- **GALA Addition:** The GALA peptide is added to the liposome suspension.
- **pH Adjustment:** The pH of the solution is lowered to the desired acidic pH (e.g., 5.0) to induce GALA's conformational change and membrane interaction.

- **Fluorescence Measurement:** The increase in fluorescence is monitored over time. The release of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence.

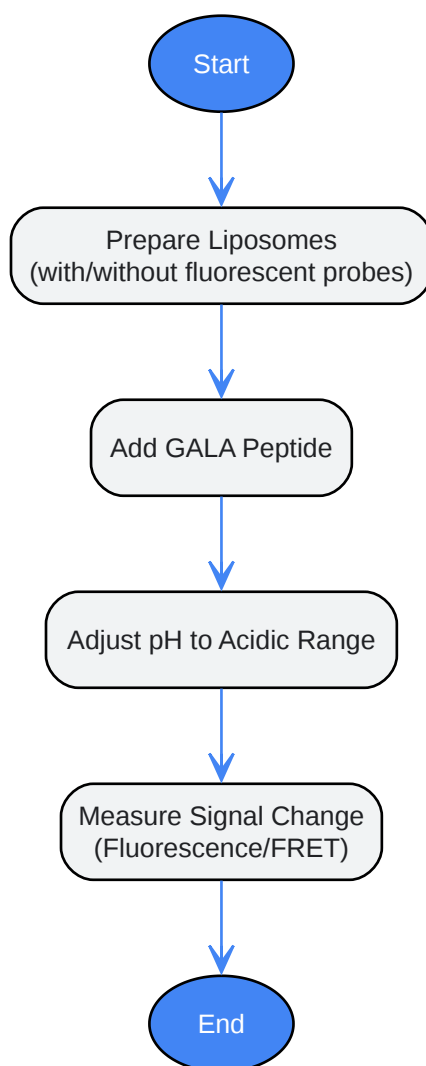
NBD/Rhodamine Lipid Mixing Assay

This assay monitors the fusion of GALA-containing liposomes with unlabeled liposomes by measuring the decrease in Förster Resonance Energy Transfer (FRET).^[1]

Methodology:

- **Liposome Preparation:** Labeled LUVs are prepared containing both NBD-PE (donor fluorophore) and Rhodamine-PE (acceptor fluorophore). Unlabeled LUVs of the same lipid composition are also prepared.
- **Assay Setup:** The labeled and unlabeled liposomes are mixed. The GALA peptide is added to the mixture.
- **pH-Induced Fusion:** The pH is lowered to initiate fusion.
- **FRET Measurement:** As the labeled and unlabeled liposomes fuse, the surface density of the fluorophores decreases, leading to a decrease in FRET efficiency, which is measured as an increase in the donor (NBD) fluorescence.

A general workflow for these functional assays can be visualized as follows:



[Click to download full resolution via product page](#)

General workflow for GALA functional assays.

Applications in Drug and Gene Delivery

The GALA peptide is a powerful tool for enhancing the cytosolic delivery of various therapeutic agents, most notably siRNA and mRNA.[2] It can be incorporated into delivery systems such as liposomes and nanoparticles to facilitate endosomal escape, a major bottleneck in nucleic acid delivery.[2][9] Furthermore, GALA has been shown to act as a targeting ligand for the lung endothelium by binding to sialic acid-terminated sugar chains.[2][9]

Conclusion

The GALA peptide, with its well-defined primary sequence and pH-dependent structural and functional properties, represents a significant advancement in the field of drug and gene delivery. Its ability to efficiently mediate endosomal escape makes it a critical component in the development of next-generation therapeutics. The experimental protocols detailed herein provide a robust framework for the characterization and optimization of GALA-containing delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GALA, Pore-Forming Peptide - 1 mg [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. GALA: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GALA Peptide | CRB1001125 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. A display of pH-sensitive fusogenic GALA peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- To cite this document: BenchChem. [GALA Peptide: A Technical Guide to Primary Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580475#gaka-peptide-primary-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com